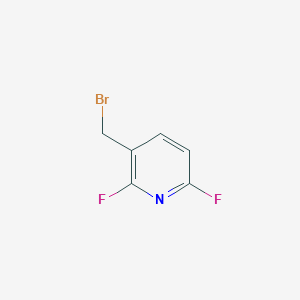
3-(Bromomethyl)-2,6-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,6-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group attached to the third position of a pyridine ring, which is further substituted with fluorine atoms at the second and sixth positions. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoropyridine typically involves the bromination of 2,6-difluoropyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,6-difluoropyridine in carbon tetrachloride.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems allows for precise temperature and reagent control, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,6-difluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2,6-difluoropyridine.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,6-difluoropyridine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,6-difluoropyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The fluorine atoms on the pyridine ring enhance the compound’s stability and reactivity by influencing the electron density distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-2,6-difluoropyridine
- 3-(Iodomethyl)-2,6-difluoropyridine
- 3-(Bromomethyl)-4,5-difluoropyridine
Uniqueness
3-(Bromomethyl)-2,6-difluoropyridine is unique due to the specific positioning of the bromomethyl group and fluorine atoms, which imparts distinct reactivity and stability compared to its analogs. The presence of fluorine atoms at the second and sixth positions enhances the compound’s electron-withdrawing effects, making it more reactive towards nucleophiles.
Eigenschaften
Molekularformel |
C6H4BrF2N |
|---|---|
Molekulargewicht |
208.00 g/mol |
IUPAC-Name |
3-(bromomethyl)-2,6-difluoropyridine |
InChI |
InChI=1S/C6H4BrF2N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |
InChI-Schlüssel |
FOPCUOPWDYYXEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1CBr)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


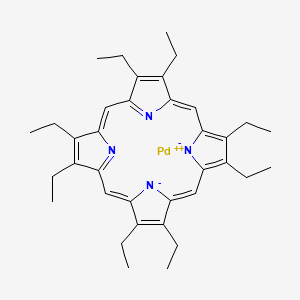
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B12497476.png)
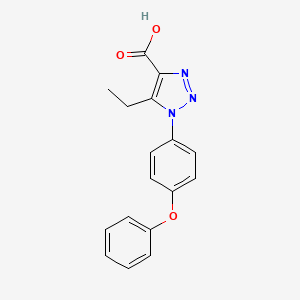
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12497496.png)
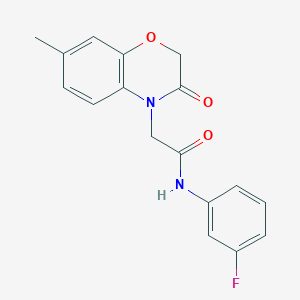

![3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12497511.png)
![5-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497517.png)
![(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid](/img/structure/B12497522.png)
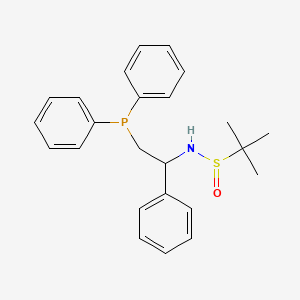

![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)
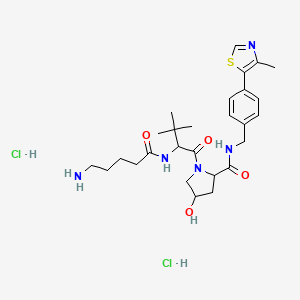
![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
